N-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-N,N-diethylamine
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Overview
Description
N-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-N,N-diethylamine is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-N,N-diethylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-ethylethanamine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazolothiadiazine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Biology: Exhibits significant antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer, analgesic, and anti-inflammatory properties.
Industry: Potential use as an enzyme inhibitor in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase. The molecular targets include various receptors and enzymes involved in cellular signaling pathways. The triazolothiadiazine core allows for specific interactions with these targets, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-triazole derivatives: Widely studied for their antiviral and enzyme inhibitory activities
Uniqueness
N-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-N,N-diethylamine stands out due to its unique combination of a triazole and thiadiazine ring fused with a benzyl group, which enhances its binding affinity and specificity towards various biological targets. This structural uniqueness contributes to its broad spectrum of pharmacological activities .
Properties
CAS No. |
1282133-46-3 |
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Molecular Formula |
C15H19N5S |
Molecular Weight |
301.4g/mol |
IUPAC Name |
N-[(6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H19N5S/c1-3-19(4-2)11-13-16-17-15-20(13)18-14(21-15)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
XUDKUPLFYCMEKB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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